molecular formula C19H23N3O3 B609544 Nexturastat A CAS No. 1403783-31-2

Nexturastat A

カタログ番号: B609544
CAS番号: 1403783-31-2
分子量: 341.4 g/mol
InChIキー: JZWXMCPARMXZQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ネクスタタットAは、ヒストン脱アセチル化酵素6(HDAC6)の強力で選択的な阻害剤です。ヒストン脱アセチル化酵素6は、ヒストンや非ヒストンタンパク質からアセチル基を除去することにより、遺伝子発現とタンパク質活性の調節において重要な役割を果たす酵素です。 ネクスタタットAは、アポトーシス(プログラムされた細胞死)を誘導し、薬剤耐性を克服することで、多発性骨髄腫などの血液がんの治療に大きな可能性を示しています .

準備方法

ネクスタタットAは、アリル尿素ヒストン脱アセチル化酵素阻害剤の構造修飾を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

化学反応の分析

Structural Modifications for Enhanced Selectivity

Modifications to the urea linker and cap group have been explored to improve HDAC6 selectivity:

Modification TypeReaction StrategyOutcome
Alkoxyurea Derivatives Replacement of n-butyl with isobutyl or phenethyl groups via reductive amination Improved HDAC6 selectivity (IC₅₀ = 0.5 nM) and hydrogen bonding with Ser568
Heteroaromatic Caps Substitution of benzyl linker with indazole or pyridine rings Reduced potency (IC₅₀ > 14,000 nM for HDAC1 vs. 74 nM for HDAC6)
Retro-Hydroxamate Condensation of arylhydroxylamine with formic acid Bidentate Zn²⁺ chelation via OH and formyl groups

Enzyme Inhibition Mechanism

This compound binds HDAC6 through:

  • Zn²⁺ coordination via hydroxamate C=O.

  • Hydrogen bonds with Gly582, Tyr745, and His573 .

  • π-Stacking interactions between benzyl linker and Phe583/Phe643 .

Docking Data :

CompoundHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (μM)Selectivity Index (HDAC6/1)
This compound5.2 3.02 580
Oxa Analogue 4a0.504 0.861 24

Key Cellular Reactions

  • Acetylation Dynamics : Induces α-tubulin hyperacetylation (EC₅₀ = 14.3 μM in B16 melanoma cells) without affecting histone H3 acetylation .

  • Apoptosis Pathway : Activates caspase-3/7 via HDAC6 inhibition, reducing melanoma cell viability (GI₅₀ = 14.3 μM) .

Cytotoxicity Data :

Cell LineTreatmentAcetyl α-Tubulin (Fold Change)Viability Reduction (%)
B16 Melanoma100 μM, 48 hr4.2x 78%
Multiple Myeloma10 μM, 72 hr3.8x 65%

Comparative Reactivity with Analogues

This compound derivatives exhibit distinct reactivity profiles:

CompoundKey FeatureHDAC6 IC₅₀ (nM)Selectivity vs HDAC1
7b 4-hydroxybutyl side chain0.730 35x
14a Retro-hydroxamate ZBG0.021 472x
4d Indazole cap group0.861 24x

Solubility and Stability

PropertyValue
Solubility (DMSO) ≥16.3 mg/mL
Stability >1 month at -20°C
LogP 2.61 (Consensus)

科学的研究の応用

Nexturastat A has a wide range of scientific research applications, including:

作用機序

ネクスタタットAは、ヒストン脱アセチル化酵素6を選択的に阻害することでその効果を発揮します。この阻害は、アセチル化タンパク質の蓄積につながり、遺伝子発現とタンパク質活性を変化させる可能性があります。関与する分子標的と経路には、以下が含まれます。

生物活性

Nexturastat A is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression, cell proliferation, and apoptosis. Its development was based on structural modifications of aryl urea HDAC inhibitors, resulting in a compound with significant biological activity against HDAC6.

Biological Activity

This compound exhibits high potency and selectivity for HDAC6, with an IC50 value of 5.2 nM , making it one of the most effective HDAC6 inhibitors available. In addition to its primary target, it also shows varying degrees of inhibition against other HDAC isoforms, with IC50 values ranging from 0.954 μM to 11.7 μM for HDAC1 to HDAC11 respectively .

The primary mechanism through which this compound exerts its effects is by increasing the acetylation of α-tubulin without significantly affecting histone acetylation levels. This selective action is crucial as it allows for modulation of cellular pathways involved in cancer progression and immune response without the broad side effects associated with pan-HDAC inhibitors .

In Vitro Studies

This compound has been shown to suppress cell proliferation and promote apoptosis in various cancer cell lines, particularly B16 murine melanoma cells. The compound demonstrated a GI50 value of 14.3 μM , indicating its efficacy in inhibiting tumor growth .

Table: this compound's Inhibition Profile Against Different HDAC Isoforms

HDAC Isoform IC50 (μM)
HDAC13.02
HDAC26.92
HDAC36.68
HDAC49.39
HDAC511.7
HDAC60.0052
HDAC74.46
HDAC80.954
HDAC96.72
HDAC107.57
HDAC115.14

In Vivo Studies

Recent studies have highlighted the potential of this compound in enhancing anti-tumor immune responses when used in conjunction with immune checkpoint inhibitors such as PD-1 blockade. In vivo experiments have shown that this compound not only reduces tumor growth in murine models but also increases the infiltration of CD8+ T cells and NK cells within tumors .

Case Study: Combination Therapy with PD-1 Blockade

A study demonstrated that combining this compound with PD-1 immune blockade resulted in:

  • Significant reduction in tumor growth compared to either treatment alone.
  • Enhanced infiltration of immune cells into tumors.
  • Downregulation of PD-L1 and other negative checkpoint pathways within the tumor microenvironment .

Future Directions and Analog Development

Research continues into developing analogs of this compound that may offer improved selectivity and potency against HDAC6. For instance, oxa analogues have been synthesized which exhibit enhanced anti-proliferative properties compared to this compound itself, suggesting a promising avenue for further drug development .

特性

IUPAC Name

4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXMCPARMXZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403783-31-2
Record name Nexturastat A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。